molecular formula C21H18ClNOS B11541346 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(3-methylphenyl)benzamide

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(3-methylphenyl)benzamide

Cat. No.: B11541346
M. Wt: 367.9 g/mol
InChI Key: JZVULZBYTZHARF-UHFFFAOYSA-N
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Description

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(3-methylphenyl)benzamide is an organic compound with the molecular formula C21H18ClNOS This compound features a benzamide core structure with a 4-chlorophenyl sulfanyl group and a 3-methylphenyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(3-methylphenyl)benzamide typically involves the following steps:

    Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 4-chlorobenzenethiol with a suitable alkylating agent, such as benzyl chloride, to form 4-chlorophenyl sulfanyl methyl benzene.

    Amidation Reaction: The intermediate is then reacted with 3-methylbenzoic acid in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(3-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(3-methylphenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors, to elucidate its mechanism of action.

Mechanism of Action

The mechanism of action of 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-methyl-N-phenylbenzamide
  • 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-methoxybenzyl)benzamide
  • 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2,3-dimethoxybenzyl)-N-methylbenzamide

Uniqueness

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(3-methylphenyl)benzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H18ClNOS

Molecular Weight

367.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C21H18ClNOS/c1-15-3-2-4-19(13-15)23-21(24)17-7-5-16(6-8-17)14-25-20-11-9-18(22)10-12-20/h2-13H,14H2,1H3,(H,23,24)

InChI Key

JZVULZBYTZHARF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl

Origin of Product

United States

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